N-(furan-2-ylmethyl)piperidine-1-carbothioamide
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Overview
Description
N-(furan-2-ylmethyl)piperidine-1-carbothioamide: is an organic compound that features a furan ring attached to a piperidine ring through a carbothioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)piperidine-1-carbothioamide typically involves the reaction of furan-2-carbaldehyde with piperidine-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings. This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize reaction time and yield .
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemistry: N-(furan-2-ylmethyl)piperidine-1-carbothioamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The furan ring and carbothioamide group can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- N-(furan-2-ylmethyl)-2-(2-hydroxyethyl)piperidine-1-carboxamide
- Benzotriazole-1-carbothioic acid (furan-2-ylmethyl)amide
Uniqueness: N-(furan-2-ylmethyl)piperidine-1-carbothioamide is unique due to its specific combination of a furan ring and a piperidine ring linked through a carbothioamide group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)piperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c15-11(13-6-2-1-3-7-13)12-9-10-5-4-8-14-10/h4-5,8H,1-3,6-7,9H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGGCCAOYXNGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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